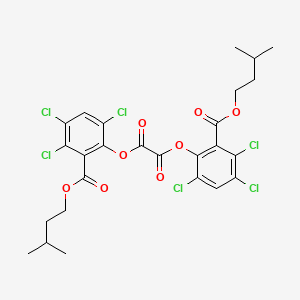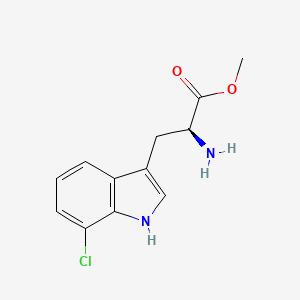![molecular formula C11H8N2O B11814227 [3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)
[3,4'-Bipyridine]-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4’-Bipyridine]-6-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridine]-6-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the formylation of 3,4’-bipyridine using Vilsmeier-Haack reaction, which employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods: Industrial production methods for [3,4’-Bipyridine]-6-carbaldehyde are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, ensuring higher yields and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: [3,4’-Bipyridine]-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
[3,4’-Bipyridine]-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Derivatives of [3,4’-Bipyridine]-6-carbaldehyde are investigated for their potential therapeutic effects, particularly in cardiovascular diseases.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-6-carbaldehyde involves its interaction with molecular targets such as enzymes and metal ions. In biological systems, it can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP), which affects various cellular processes .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
4,4’-Bipyridine: Used as a precursor to paraquat and in the formation of coordination polymers.
3,3’-Bipyridine: Less commonly used but still significant in coordination chemistry.
Uniqueness: [3,4’-Bipyridine]-6-carbaldehyde is unique due to its specific functional group (aldehyde) which allows for diverse chemical modifications and applications. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-pyridin-4-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-2-1-10(7-13-11)9-3-5-12-6-4-9/h1-8H |
InChI Key |
RIMUHDOEPYXAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)
